molecular formula C23H23N3O2 B610926 Soticlestat CAS No. 1429505-03-2

Soticlestat

Número de catálogo: B610926
Número CAS: 1429505-03-2
Peso molecular: 373.4 g/mol
Clave InChI: XKUZMIUSBMCVPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Soticlestat, también conocido como TAK-935 u OV-935, es un anticonvulsivo experimental y un potente inhibidor de la colesterol 24-hidroxilasa (CH24H), una enzima que se expresa predominantemente en el cerebro. Esta enzima convierte el colesterol en 24S-hidroxicolesterol, un proceso crucial para mantener la homeostasis del colesterol en el cerebro. This compound se está investigando por su potencial para tratar diversos trastornos neurológicos, incluido el síndrome de Dravet, el síndrome de Lennox-Gastaut, el complejo de esclerosis tuberosa, el síndrome dup15q y el trastorno por deficiencia de CDKL5 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de soticlestat implica la preparación de derivados de 4-arilpiridina. El proceso comienza con el diseño de fármacos basado en la estructura de nuevos derivados de 4-arilpiridina basados en la estructura de co-cristalización por rayos X de un derivado de golpe. La optimización de estos derivados conduce a la identificación del compuesto (4-bencil-4-hidroxipiperidin-1-il)(2,4'-bipiridin-3-il)metanona, que es this compound .

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no se detallan ampliamente en la literatura disponible. La síntesis probablemente involucra procesos estándar de fabricación farmacéutica, incluida la síntesis química a gran escala, la purificación y la formulación en una forma de dosificación oral.

Análisis De Reacciones Químicas

Tipos de Reacciones: Soticlestat principalmente experimenta reacciones de inhibición, específicamente dirigidas a la enzima colesterol 24-hidroxilasa. Esta inhibición reduce la conversión de colesterol a 24S-hidroxicolesterol .

Reactivos y Condiciones Comunes: La síntesis de this compound involucra reactivos como derivados de 4-arilpiridina y varios catalizadores utilizados en el proceso de optimización. Las condiciones de reacción típicamente incluyen temperaturas controladas y solventes específicos para garantizar las transformaciones químicas deseadas .

Productos Principales Formados: El producto principal formado a partir de la síntesis de this compound es (4-bencil-4-hidroxipiperidin-1-il)(2,4'-bipiridin-3-il)metanona. Este compuesto se formula luego en una forma de dosificación oral para uso clínico .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Dravet Syndrome
Soticlestat has been evaluated in multiple clinical trials for its efficacy in reducing seizure frequency in patients with Dravet syndrome. The Phase 2 ELEKTRA trial demonstrated a statistically significant reduction in median seizure frequency from baseline compared to placebo. Specifically, patients receiving this compound experienced a median reduction of 30.21% in seizure frequency during the maintenance period, with a notable 50% reduction observed in convulsive seizures among the Dravet syndrome cohort .

2. Treatment of Lennox-Gastaut Syndrome
In addition to Dravet syndrome, this compound has been studied for its potential benefits in Lennox-Gastaut syndrome. The SKYWAY trial, however, reported that this compound did not meet its primary endpoint for reducing major motor drop seizures. Despite this, secondary outcomes indicated some improvements in seizure intensity and duration among participants treated with this compound compared to those receiving placebo .

Safety and Tolerability

Across various studies, this compound has exhibited a favorable safety profile. Most treatment-emergent adverse events (TEAEs) were mild to moderate, with common reports including lethargy and constipation . The incidence of serious TEAEs was low, leading to a discontinuation rate of only 1.7% in Dravet syndrome patients and 2.2% in Lennox-Gastaut syndrome patients .

Summary of Clinical Trials

Trial NameConditionPhaseKey Findings
ELEKTRADravet Syndrome2Median seizure frequency reduced by 30.21%; significant reduction in convulsive seizures (p=0.0007) .
SKYLINEDravet Syndrome3Narrowly missed primary endpoint; showed nominally significant effects on secondary endpoints .
SKYWAYLennox-Gastaut Syndrome3Did not meet primary endpoint; some improvements noted in seizure intensity .

Mecanismo De Acción

Soticlestat funciona inhibiendo la colesterol 24-hidroxilasa (CH24H), una enzima que convierte el colesterol en 24S-hidroxicolesterol en el cerebro. Al reducir los niveles de 24S-hidroxicolesterol, this compound disminuye la señalización glutamatérgica, lo que a su vez reduce la susceptibilidad a las convulsiones y mejora el control de las convulsiones. Esta inhibición también tiene potenciales efectos neuroprotectores y antiinflamatorios a través de la modulación de las células gliales .

Comparación Con Compuestos Similares

Soticlestat es único en su inhibición específica de la colesterol 24-hidroxilasa. Los compuestos similares incluyen otros inhibidores de las enzimas del citocromo P450, como aquellos que se dirigen a diferentes isoformas de la familia de enzimas. La selectividad de this compound para CH24H y sus potenciales aplicaciones terapéuticas en el tratamiento de trastornos neurológicos lo diferencian de otros compuestos .

Lista de Compuestos Similares:
  • Inhibidores de las enzimas del citocromo P450
  • Otros fármacos anticonvulsivos que se dirigen a diferentes vías
  • Agentes neuroprotectores con diferentes mecanismos de acción

Actividad Biológica

Soticlestat (TAK-935/OV935) is a novel inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in various neurological conditions, particularly those characterized by neural hyperexcitation. This compound has garnered attention due to its potential therapeutic applications in epilepsy, specifically in Dravet syndrome and Lennox-Gastaut syndrome. This article reviews the biological activity of this compound, emphasizing its pharmacological mechanisms, efficacy in clinical trials, and implications for future research.

This compound functions primarily by inhibiting CH24H, which plays a crucial role in cholesterol metabolism within the central nervous system (CNS). By reducing the levels of 24-hydroxycholesterol (24HC), a neurotoxic metabolite associated with excitotoxicity and neurodegeneration, this compound aims to restore the balance between excitatory and inhibitory neurotransmission.

Key Findings on Mechanism:

  • Inhibition Specificity : this compound demonstrated a half-maximal inhibitory concentration (IC50) of 4.5 nmol/L for CH24H, indicating high specificity for this target compared to other CNS drug targets and drug-metabolizing enzymes .
  • Biodistribution Studies : In vivo studies showed significantly lower this compound distribution in CH24H-knockout mice compared to wild-type controls, confirming its specific binding to CH24H .

Pharmacodynamics and Efficacy

This compound's efficacy has been evaluated through multiple clinical trials, particularly focusing on its effects on seizure frequency in patients with refractory epilepsy.

Clinical Trials Overview

  • Phase 2 ELEKTRA Study :
    • Population : Patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).
    • Results : Achieved a statistically significant reduction in seizure frequency from baseline compared to placebo (p=0.0007) in the DS cohort .
  • Phase 3 SKYLINE Study :
    • Design : Randomized, double-blind trial assessing this compound plus standard care versus placebo.
    • Findings : While it narrowly missed the primary endpoint for reduction in convulsive seizure frequency (p=0.06), it showed significant improvements across several secondary endpoints .
  • Phase 3 SKYWAY Study :
    • Focused on LGS patients; similar results were observed with significant effects noted in key secondary efficacy endpoints despite not meeting the primary endpoint .

Data Summary from Clinical Trials

StudyPrimary Endpoint ResultKey Secondary Endpoint Results
ELEKTRAp=0.0007 (DS cohort)Significant reductions in both DS and LGS
SKYLINEp=0.06 (missed)Significant improvements across multiple measures (p≤0.008)
SKYWAYp=0.06 (missed)Positive trends in caregiver and clinician assessments

Long-Term Safety and Efficacy

The long-term safety profile of this compound has been assessed through open-label extension studies. Findings indicate that approximately 78% of patients tolerated the highest dose well, with most treatment-emergent adverse events (TEAEs) being mild to moderate . Notably, common TEAEs included decreased appetite, seizures, and somnolence.

Sustained Efficacy Over Time

  • In Dravet syndrome patients:
    • Median reduction in convulsive seizures was reported as follows:
      • Weeks 1-12: -33.7%
      • Weeks 49-60: -47.8%
      • Weeks 97-108: -58.2%
  • In Lennox-Gastaut syndrome patients:
    • Median changes in drop seizures were recorded as:
      • Weeks 1-12: -29.3%
      • Weeks 49-60: -14.1%
      • Weeks 97-108: -36.6% .

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with Dravet syndrome exhibited a marked decrease in seizure frequency after initiating treatment with this compound, leading to improved quality of life.
  • Case Study 2 : An adult patient with LGS showed significant reductions in seizure intensity and duration after three months on this compound therapy.

Propiedades

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUZMIUSBMCVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429505-03-2
Record name Soticlestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soticlestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTICLESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2,4′-bipyridine-3-carboxylic acid dihydrochloride (5.0 g), 4-benzyl-4-hydroxypiperidine (3.9 g), HATU (10 g) and triethylamine (13 mL) in DMF (50 mL) was stirred overnight at room temperature. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane), and recrystallized from ethyl acetate/hexane to give the title compound (3.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4-benzyl-4-hydroxypiperidin-1-yl) (2-chloropyridin-3-yl)methanone (5.0 g), tetrakis(triphenylphosphine)palladium(0) (0.87 g), pyridine-4-boronic acid (2.2 g), sodium carbonate (4.8 g), DMF (50 mL) and water (10 ml) was stirred overnight at 100° C. under a nitrogen atmosphere. To the reaction mixture was added saturated brine, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (3.4 g). The compound was crystallized from ethyl acetate/heptane to give the title compound as crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.